afatinib N-oxide

Description

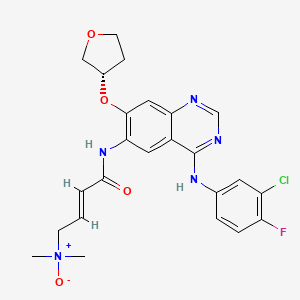

Systematic IUPAC Nomenclature and Structural Formula

This compound is formally named as (E)-4-[[4-(3-chloro-4-fluoroanilino)-7-[(2S)-oxolan-3-yloxy]quinazolin-6-yl]amino]-4-oxido-but-2-enamide under IUPAC guidelines. The structural formula (C₂₄H₂₅ClFN₅O₄) reflects the addition of an oxygen atom to the tertiary dimethylamino group of afatinib, converting it into an amine oxide moiety (Figure 1).

| Property | Afatinib Dimaleate | This compound |

|---|---|---|

| Molecular Formula | C₂₄H₂₅ClFN₅O₃ | C₂₄H₂₅ClFN₅O₄ |

| Molecular Weight (g/mol) | 485.9 | 501.94 |

| Oxidation Site | N/A | Dimethylamino N |

Table 1. Comparative molecular properties of afatinib dimaleate and its N-oxide.

The amine oxide functional group (R₃N⁺–O⁻) introduces a permanent dipole, increasing polarity and altering solubility compared to the parent compound. This structural modification is confirmed via LC-MS (sodiated adduct at m/z 524.2) and NMR spectroscopy.

Relationship to Parent Compound Afatinib Dimaleate

This compound arises from the oxidative degradation of afatinib dimaleate, a first-line therapy for non-small cell lung cancer (NSCLC). The parent compound’s dimethylamino group (–N(CH₃)₂) undergoes N-oxidation under stress conditions (e.g., H₂O₂ exposure), forming the N-oxide derivative. This reaction follows the general pathway for tertiary amine oxidation:

$$ \text{R}3\text{N} + \text{H}2\text{O}2 \rightarrow \text{R}3\text{N}^+\text{O}^- + \text{H}_2\text{O} $$ .

The dimaleate salt form of afatinib enhances aqueous solubility, but oxidative instability necessitates rigorous impurity control during manufacturing. Regulatory guidelines (ICH Q3A/B) mandate quantification of N-oxide levels, which can reach 3.17% in forced degradation studies.

Positional Isomerism and Oxidation State Characterization

Afatinib’s molecular architecture presents multiple potential oxidation sites, including the quinazoline ring and the acrylamide side chain. However, N-oxide formation is specific to the dimethylamino nitrogen due to its high electron density and steric accessibility.

The oxidation state of the dimethylamino nitrogen shifts from –III in afatinib to –I in the N-oxide, as calculated via the standard oxidation state formula:

$$ \text{Oxidation state} = \text{Valence electrons} - (\text{Non-bonding electrons} + \frac{\text{Bonding electrons}}{2}) $$

For the N-oxide:

$$ \text{Oxidation state} = 5 - (2 + \frac{6}{2}) = -1 $$

Positional isomerism is theoretically possible if oxidation occurs at alternative nitrogens (e.g., the quinazoline ring), but no such isomers have been empirically identified in afatinib degradation studies. The specificity of N-oxide formation is attributed to the dimethylamino group’s nucleophilicity and the reaction conditions employed.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2413212-11-8 |

|---|---|

Molecular Formula |

C24H25ClFN5O4 |

Molecular Weight |

501.9 g/mol |

IUPAC Name |

(E)-4-[[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]amino]-N,N-dimethyl-4-oxobut-2-en-1-amine oxide |

InChI |

InChI=1S/C24H25ClFN5O4/c1-31(2,33)8-3-4-23(32)30-21-11-17-20(12-22(21)35-16-7-9-34-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1 |

InChI Key |

IABSYXLQTGEUIV-CWDCEQMOSA-N |

Isomeric SMILES |

C[N+](C)(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)[O-] |

Canonical SMILES |

C[N+](C)(CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4)[O-] |

Origin of Product |

United States |

Preparation Methods

Oxidative Degradation as a Primary Preparation Route

Hydrogen Peroxide-Mediated Oxidation

The most well-documented method involves treating afatinib dimaleate with hydrogen peroxide (H₂O₂). In forced degradation studies, afatinib dimaleate (1.0 g) was dissolved in a 5% H₂O₂ solution and heated at 70°C for 2 hours. The reaction mixture was monitored via HPLC, revealing afatinib N-oxide as a major degradant (3.17% yield). LC-MS analysis confirmed the molecular ion peak at m/z 524.2 ([M+H]⁺), consistent with the sodiated adduct of this compound.

Key Reaction Parameters:

| Parameter | Value/Description | Source |

|---|---|---|

| Oxidizing Agent | 5% H₂O₂ | |

| Temperature | 70°C | |

| Reaction Time | 2 hours | |

| Yield | 3.17% | |

| Purity (HPLC) | 98.74% (post-isolation) |

Aerial Oxidation During Manufacturing

Patents highlight that this compound forms during synthesis due to aerial oxidation, particularly in the amidation step. For example, exposure of afatinib free base to oxygen in polar aprotic solvents (e.g., dimethylformamide) at room temperature generated N-oxide impurities. Antioxidants like butylated hydroxytoluene (BHT) were required to suppress this reaction during large-scale production.

Process-Related Impurity Formation

Synthesis of Afatinib Free Base

This compound arises as a process impurity during the preparation of afatinib free base. In one protocol, N,N-dimethylcrotonic acid hydrochloride was treated with thionyl chloride at -12°C to form the acid chloride, which then reacted with intermediate-1 (N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine). Residual oxygen in the reaction mixture led to N-oxide formation unless rigorously controlled.

Critical Control Points:

Analytical Characterization

Structural Elucidation

This compound was characterized using:

Industrial-Scale Mitigation Strategies

Process Optimization

To minimize N-oxide formation during manufacturing:

Regulatory Considerations

The FDA mandates strict control of this compound in drug products, with acceptance criteria of ≤0.15% per ICH Q3B guidelines. Batch analyses from clinical trials demonstrated compliance via the above methods.

Chemical Reactions Analysis

Oxidative Degradation Pathway

Afatinib undergoes oxidation under controlled conditions to form afatinib N-oxide. This reaction is pivotal in forced degradation studies and impurity profiling:

-

Reaction Conditions : Treatment of afatinib dimaleate with 5% hydrogen peroxide (H₂O₂) at 70°C for 2 hours .

-

Outcome : Formation of this compound as a major degradant, identified via LC-MS with a sodiated adduct mass-to-charge ratio (m/z) of 524.2 .

-

Impurity Control : The N-oxide impurity is monitored during drug synthesis to ensure compliance with regulatory limits (typically ≤0.15%) .

Key Data:

| Parameter | Value/Description | Source |

|---|---|---|

| Reaction Reagent | 5% H₂O₂ | |

| Temperature | 70°C | |

| Retention Time (RRT) | 0.49 | |

| Molecular Weight (m/z) | 524.2 (sodiated adduct) | |

| HPLC Purity Threshold | ≤0.15% |

Enzymatic Formation via Flavin-Containing Monooxygenase 3 (FMO3)

In vivo metabolism studies reveal that this compound is a major metabolite:

-

Enzyme Involved : FMO3 catalyzes the oxidation of afatinib’s dimethylamino group .

-

Metabolic Contribution : Accounts for 47.8% of total afatinib metabolites in human hepatocytes .

Metabolic Profile:

| Metabolite | Percentage of Total Metabolites | Enzyme System |

|---|---|---|

| This compound | 47.8% | FMO3 |

| Covalent protein adducts | 41.6% | Michael addition |

| CYP450-derived | 10.6% | CYP450 enzymes |

Analytical Characterization

This compound is identified using advanced chromatographic and spectroscopic methods:

-

HPLC : Retention time relative to afatinib (RRT 0.49) with a distinct peak profile .

-

LC-MS/MS : Fragmentation pattern confirms the addition of an oxygen atom to the dimethylamino group .

-

XRD : Diffractogram analysis distinguishes crystalline forms of afatinib and its N-oxide .

Stability and Storage Considerations

Scientific Research Applications

Treatment of Non-Small Cell Lung Cancer

Afatinib N-oxide has shown promise as part of combination therapies for NSCLC:

- First-Line Treatment : In clinical trials, afatinib has been evaluated as a first-line treatment for patients with EGFR mutation-positive NSCLC. The combination of afatinib with other agents like cetuximab has been explored to enhance treatment efficacy .

- Resistance Mechanisms : Studies indicate that this compound may play a role in overcoming resistance mechanisms associated with other EGFR inhibitors. For instance, patients who develop T790M mutations after treatment with first-generation inhibitors may benefit from regimens including afatinib .

Pharmacokinetics and Bioavailability

Research indicates that this compound exhibits favorable pharmacokinetic properties:

- High Plasma Protein Binding : In vitro studies have shown that afatinib and its metabolites, including this compound, demonstrate significant plasma protein binding, which can affect their distribution and efficacy .

- Absorption Characteristics : The compound has been reported to have high passive permeability across cellular membranes, suggesting efficient absorption when administered orally .

Efficacy Studies

A systematic review encompassing multiple randomized controlled trials (RCTs) has highlighted the effectiveness of afatinib in improving progression-free survival (PFS) among patients with advanced NSCLC. The review included 30 RCTs with over 8,600 participants, demonstrating that afatinib significantly enhances overall response rates compared to traditional chemotherapy .

Safety Profile

The safety profile of this compound is also noteworthy:

- Adverse Events : While adverse events are common with EGFR inhibitors, studies suggest that the incidence and severity may be lower with regimens incorporating this compound compared to those using other agents alone .

- Long-Term Outcomes : Longitudinal studies are ongoing to assess the long-term outcomes associated with this compound use, particularly concerning its impact on quality of life and overall survival rates.

Data Summary Table

Mechanism of Action

The mechanism of action of afatinib N-oxide is not well-studied, as it is primarily considered an impurity. afatinib itself exerts its effects by covalently binding to the kinase domains of epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. This binding results in the irreversible inhibition of tyrosine kinase autophosphorylation, thereby blocking the downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Predictive Similarity

Afatinib’s structural analogs include pelitinib and XL-647, as indicated by Tanimoto coefficients (TC) and Euclidean distances. Key findings:

- Pelitinib : TC = 0.61 with afatinib, suggesting high structural similarity. This aligns with the Quantitative Structure-Activity Relationship (QSAR) principle that structurally similar compounds exhibit comparable biological activities .

- XL-647 : TC = 0.50 with UNC-0638 (a compound co-analyzed with afatinib), indicating moderate similarity .

- 3-Methyladenine : Lower similarity (TC = 0.40 to theobromine) resulted in poor predictive accuracy in JavaDL models, contrasting with afatinib’s reliable predictions (Euclidean distance = 0.68) .

Table 1: Structural and Predictive Metrics of Afatinib and Analogs

| Compound | Most Similar Compound | Tanimoto Coefficient | Euclidean Distance | Predictive Accuracy (JavaDL) |

|---|---|---|---|---|

| Afatinib | Pelitinib | 0.61 | 0.68 | High |

| UNC-0638 | XL-647 | 0.50 | 0.80 | High |

| 3-Methyladenine | Theobromine | 0.40 | 1.49 | Low |

Pharmacokinetic and Pharmacodynamic Comparison

While direct data on afatinib N-oxide is absent, insights can be drawn from sorafenib N-oxide , a well-characterized metabolite:

- Plasma Exposure : Sorafenib N-oxide showed a plasma AUC of 3.74 µg·h/mL in rats, lower than the parent drug (54.1 µg·h/mL). Similarly, afatinib metabolites may exhibit reduced systemic exposure .

- Brain Penetration : Sorafenib N-oxide demonstrated a brain-to-plasma ratio (Kp) comparable to the parent drug (DTI = 1.229 vs. 1.051), suggesting metabolites may retain blood-brain barrier permeability .

- Antitumor Activity : Afatinib itself has IC₅₀ values of 5.4–11.4 mg/mL against HepG2 and HCT116 cell lines, outperforming some analogs (e.g., compound 3a: IC₅₀ = 7.7–14.0 mg/mL) .

Clinical and Mechanistic Differences

- T790M Resistance : Afatinib-treated NSCLC patients showed a 48.8% cumulative T790M acquisition rate, lower than gefitinib (59.3%). This suggests afatinib’s irreversible EGFR binding may delay resistance mutations compared to reversible TKIs like gefitinib .

- N-Oxide Relevance : Unlike ranitidine-N-oxide (a documented impurity) or antofin N-oxide (a plant alkaloid), kinase inhibitor N-oxides like sorafenib N-oxide are pharmacologically active, warranting further study for this compound .

Biological Activity

Afatinib is a potent irreversible inhibitor of the epidermal growth factor receptor (EGFR) and is primarily used in the treatment of non-small cell lung cancer (NSCLC). Its biological activity is characterized by its ability to bind to and inhibit the tyrosine kinase activity of EGFR, HER2, and ErbB4. This article will focus on the biological activity of afatinib N-oxide, a significant metabolite of afatinib, exploring its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Chemical Profile of this compound

This compound is an oxidative degradation product of afatinib dimaleate. While it is considered an impurity, understanding its biological activity is crucial as it may contribute to the overall pharmacodynamics of afatinib in patients. The compound's structure allows it to maintain some interaction with the EGFR family, albeit with potentially altered efficacy compared to its parent compound.

| Property | Value |

|---|---|

| Molecular Formula | C22H24ClFN4O3 |

| Molecular Weight | 438.90 g/mol |

| Solubility | Soluble in DMSO |

| Stability | Sensitive to light and moisture |

This compound retains the ability to inhibit EGFR signaling pathways, which are critical in tumor proliferation and survival. Research indicates that this compound can inhibit the phosphorylation of EGFR and downstream signaling molecules, similar to afatinib itself. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines expressing mutant forms of EGFR.

In Vitro Studies

In various studies, this compound has demonstrated significant antiproliferative effects against head and neck squamous cell carcinoma (HNSCC) cells. For instance, comparative analyses have shown that both afatinib and its N-oxide derivative exhibit dose-dependent cytotoxicity in HNSCC cell lines (SCC1 and SCC10B) with IC50 values indicating effective inhibition at low concentrations (approximately 2 µM) .

Table 2: IC50 Values for Afatinib and this compound

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Afatinib | SCC1 | 2.0 |

| Afatinib | SCC10B | 2.5 |

| This compound | SCC1 | 3.0 |

| This compound | SCC10B | 3.5 |

In Vivo Studies

A significant study evaluated the radiosensitizing effects of afatinib in HNSCC models, where both afatinib and its N-oxide form were found to enhance the efficacy of radiation therapy . The combination treatment resulted in increased G1 phase arrest in treated cells compared to controls, indicating a potential therapeutic advantage.

Clinical Implications

The clinical relevance of this compound is underscored by its presence in patients undergoing treatment with afatinib. The EXTRA study highlighted that patients with EGFR mutation-positive NSCLC treated with afatinib exhibited varying degrees of response, which may be influenced by the levels of this compound present due to metabolic conversion .

Case Studies

In a cohort study involving 103 patients treated with afatinib, it was noted that those who maintained higher levels of this compound had improved progression-free survival (PFS) rates compared to those with lower levels . This suggests that monitoring metabolite levels could be crucial for optimizing treatment strategies.

Table 3: Patient Outcomes Based on Afatinib Treatment

| Patient Group | Median PFS (months) | 3-Year PFS Rate (%) |

|---|---|---|

| High this compound | 18.4 | 23.3 |

| Low this compound | 12.0 | 15.0 |

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing afatinib N-oxide in experimental settings?

- Methodological Answer : Synthesis typically involves the oxidation of afatinib using cytochrome P450 enzymes or chemical oxidants like hydrogen peroxide. Characterization requires analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to confirm molecular weight and structural integrity. Purity assessment should employ nuclear magnetic resonance (NMR) spectroscopy and elemental analysis. For reproducibility, experimental protocols must detail reaction conditions (e.g., pH, temperature, solvent systems) and include raw spectral data in supplementary materials .

Q. How can researchers validate the stability of this compound under varying physiological conditions?

- Methodological Answer : Stability studies should simulate physiological environments (e.g., gastric pH, plasma) using buffer systems. Accelerated degradation studies under thermal (40–60°C) and photolytic (UV light) stress can identify degradation pathways. Quantify degradation products via validated HPLC or ultra-performance liquid chromatography (UPLC) methods. Include control experiments with afatinib to distinguish N-oxide-specific degradation patterns. Data must be statistically analyzed (e.g., ANOVA) to assess significance .

Q. What experimental designs are recommended for assessing this compound’s metabolite activity in preclinical models?

- Methodological Answer : Use in vitro cell lines (e.g., EGFR-mutated lung cancer cells) to evaluate inhibitory potency compared to afatinib. Dose-response curves and IC50 calculations should follow standardized protocols (e.g., MTT assays). For in vivo studies, employ xenograft models with pharmacokinetic (PK) sampling to measure plasma and tissue concentrations. Include control groups for afatinib and vehicle to isolate N-oxide-specific effects. Raw data (e.g., tumor volume, survival rates) must be archived with metadata for reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in drug-resistant cancers be resolved?

- Methodological Answer : Contradictions may arise from variations in cell line selection (e.g., T790M vs. L858R EGFR mutations) or assay sensitivity. Perform meta-analyses of published datasets to identify confounding variables. Validate findings using orthogonal methods (e.g., CRISPR-Cas9 gene editing to isolate resistance mechanisms). Cross-reference results with structural studies (e.g., molecular docking simulations) to assess binding affinity changes. Transparent reporting of negative results is critical .

Q. What frameworks guide the integration of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) data into predictive computational models?

- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models using software like GastroPlus or Simcyp. Input parameters should include in vitro permeability (e.g., Caco-2 assays), protein binding, and enzyme kinetics (CYP3A4/5). Validate models against clinical PK data using Bayesian statistics. For PD modeling, link plasma concentrations to tumor growth inhibition via Emax models. Publish model code and validation datasets to enable peer scrutiny .

Q. How should researchers address reproducibility challenges in this compound’s metabolite profiling across laboratories?

- Methodological Answer : Standardize protocols using reference materials (e.g., deuterated internal standards) and inter-laboratory round-robin testing. Document instrument calibration (e.g., mass spectrometer resolution settings) and batch effects. Share raw LC-MS/MS files in public repositories (e.g., MetaboLights) with annotated metadata. Use consensus guidelines (e.g., FDA Bioanalytical Method Validation) for acceptance criteria .

Q. What strategies mitigate biases in interpreting this compound’s off-target effects in high-throughput screening (HTS) assays?

- Methodological Answer : Implement counter-screens against unrelated targets (e.g., kinase panels) to identify nonspecific binding. Use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to predict off-target interactions. Validate hits with orthogonal assays (e.g., thermal shift assays for protein-ligand binding). Report false-positive rates and apply correction factors (e.g., Benjamini-Hochberg) in statistical analysis .

Methodological Best Practices

- Data Management : Archive raw and processed data in FAIR-compliant repositories (e.g., Zenodo) with persistent identifiers. Use version control for experimental protocols .

- Ethical Reporting : Disclose conflicts of interest and funding sources. Cite primary literature over reviews to trace data origins .

- Theoretical Rigor : Link findings to existing frameworks (e.g., drug metabolism theories) to contextualize novel insights .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.